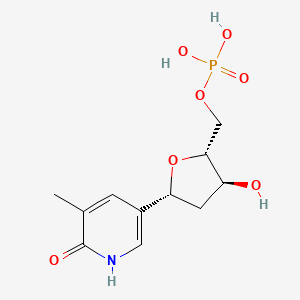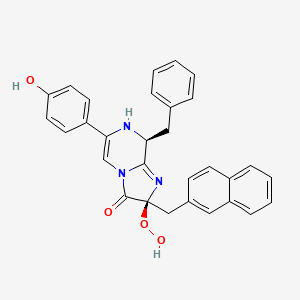
N-Coeleneterazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Coeleneterazine is a luciferin, a molecule that emits light after reacting with oxygen. It is found in many bioluminescent marine organisms, including jellyfish, sea pansies, and hydroids . This compound is widely used in bioluminescence research due to its ability to produce light in the presence of specific enzymes called luciferases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Coeleneterazine involves several steps, starting from commercially available starting materials. One common method involves the condensation of 4-hydroxybenzaldehyde with 2-aminopyrazine to form an intermediate, which is then cyclized to produce the imidazopyrazinone core . The reaction conditions typically require the use of polar aprotic solvents such as dimethylsulfoxide or dimethylformamide, and bases like sodium hydroxide or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems . The use of high-performance liquid chromatography is common to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
N-Coeleneterazine undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form an excited intermediate that emits light.
Reduction: Can be reduced to form various derivatives with different luminescent properties.
Substitution: Various substituents can be introduced to the core structure to modify its properties.
Common Reagents and Conditions
Oxidation: Typically involves molecular oxygen in the presence of luciferase enzymes.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions.
Major Products
Oxyluciferin: The primary product formed during the oxidation reaction.
Various Derivatives: Formed through reduction and substitution reactions, each with unique luminescent properties.
科学的研究の応用
N-Coeleneterazine has a wide range of applications in scientific research:
Chemistry: Used as a probe in chemiluminescence studies to understand reaction mechanisms.
Biology: Widely used in bioluminescence imaging to study cellular processes and gene expression.
Medicine: Employed in diagnostic assays and as a reporter in drug discovery.
Industry: Used in the development of biosensors and environmental monitoring tools.
作用機序
N-Coeleneterazine exerts its effects through a bioluminescent reaction. The compound reacts with oxygen in the presence of luciferase enzymes to form an excited intermediate, which then emits light as it returns to the ground state . The molecular targets include various luciferases found in marine organisms . The pathways involved are primarily oxidative, leading to the formation of oxyluciferin and the emission of light .
類似化合物との比較
N-Coeleneterazine is unique compared to other luciferins due to its specific luminescent properties and the range of derivatives that can be synthesized . Similar compounds include:
Firefly Luciferin: Produces light in the presence of firefly luciferase and requires adenosine triphosphate and magnesium ions as cofactors.
Vargulin: Found in certain marine organisms and produces blue light.
Cypridina Luciferin: Another marine luciferin with distinct luminescent properties.
This compound stands out due to its versatility and the ability to produce various derivatives with tailored luminescent properties .
特性
分子式 |
C30H25N3O4 |
|---|---|
分子量 |
491.5 g/mol |
IUPAC名 |
(2S,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C30H25N3O4/c34-25-14-12-23(13-15-25)27-19-33-28(26(31-27)17-20-6-2-1-3-7-20)32-30(37-36,29(33)35)18-21-10-11-22-8-4-5-9-24(22)16-21/h1-16,19,26,31,34,36H,17-18H2/t26-,30-/m0/s1 |
InChIキー |
OMOBIXPIGAIKCC-YZNIXAGQSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@H]2C3=N[C@@](C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC6=CC=CC=C6C=C5)OO |
正規SMILES |
C1=CC=C(C=C1)CC2C3=NC(C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC6=CC=CC=C6C=C5)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,8R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(2-naphthylmethyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10776742.png)
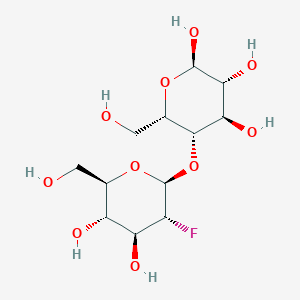
![2-{4-[2-(S)-Allyloxycarbonylamino-3-{4-[(2-carboxy-phenyl)-oxalyl-amino]-phenyl}-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester](/img/structure/B10776752.png)
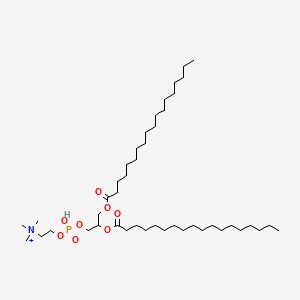
![Phosporic acid mono-[3,4-dihydroxy-5-(5-methoxy-benzoimidazol-1-YL)-tetrahydro-furan-2-ylmethyl] ester](/img/structure/B10776759.png)
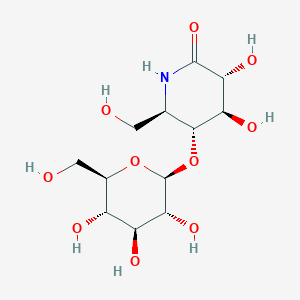
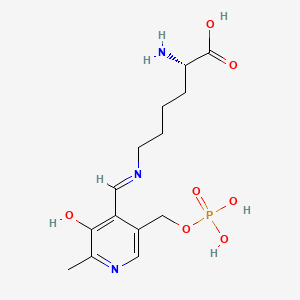
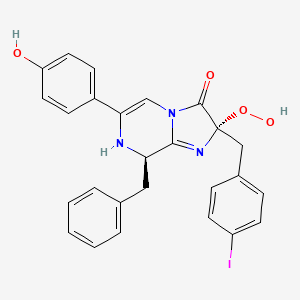
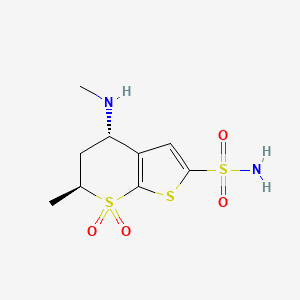
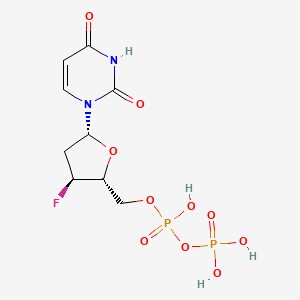


![2-[4-(Hydroxy-methoxy-methyl)-benzyl]-7-(4-hydroxymethyl-benzyl)-1,1-dioxo-3,6-bis-phenoxymethyl-1lambda6-[1,2,7]thiadiazepane-4,5-diol](/img/structure/B10776814.png)
